molecular formula C12H7NO2 B14698051 2-Nitrobiphenylene CAS No. 18931-53-8

2-Nitrobiphenylene

Katalognummer: B14698051
CAS-Nummer: 18931-53-8
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: AWAUZFBPDSEEIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitrobiphenylene is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenylene, where a nitro group is attached to the second position of the biphenylene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

2-Nitrobiphenylene can be synthesized through several methods. One common method involves the nitration of biphenylene using a mixture of nitric acid and sulfuric acid. Another method involves the reaction of chloronitrobenzene with phenylboronic acid in the presence of a palladium catalyst and a base . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields.

Analyse Chemischer Reaktionen

2-Nitrobiphenylene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions include 2-aminobiphenylene and other substituted biphenylenes.

Wissenschaftliche Forschungsanwendungen

2-Nitrobiphenylene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-nitrobiphenylene involves its interaction with various molecular targets and pathways. It can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Nitrobiphenylene can be compared with other nitro-substituted biphenylenes, such as 1-nitrobiphenylene and 3-nitrobiphenylene. These compounds have similar chemical structures but differ in the position of the nitro group. The unique position of the nitro group in this compound gives it distinct chemical properties and reactivity. Other similar compounds include nitrophenanthrene and nitrodiphenylamine .

Eigenschaften

CAS-Nummer

18931-53-8

Molekularformel

C12H7NO2

Molekulargewicht

197.19 g/mol

IUPAC-Name

2-nitrobiphenylene

InChI

InChI=1S/C12H7NO2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H

InChI-Schlüssel

AWAUZFBPDSEEIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.